![molecular formula C13H14N4S B2696528 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine CAS No. 1030622-14-0](/img/structure/B2696528.png)
3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine
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Overview
Description
3-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine, commonly referred to as DMPT, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrrole and thiophene, and is a heterocyclic compound that is used as a starting material in the synthesis of various pharmaceuticals and other compounds. DMPT is also used as a reactant in the synthesis of different metal complexes, and has been studied extensively in the fields of organic and inorganic chemistry.
Scientific Research Applications
Synthesis and Biological Applications
- Insecticidal and Antibacterial Potential: Pyrimidine linked pyrazole heterocyclics have shown insecticidal and antibacterial activities, suggesting potential applications of similar compounds in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).
- Cycloadditions to Pyrrolo and Pyrazolo Thiazoles: Cycloaddition reactions involving pyrrolo and pyrazolo thiazoles highlight their utility in synthetic organic chemistry for constructing complex molecular architectures, potentially useful in drug design and material science (Sutcliffe et al., 2000).
- Photovoltaic Devices: Donor−Acceptor copolymers incorporating pyrazine and thieno[3,4-b]pyrazine derivatives have been utilized in photovoltaic devices, indicating the potential of similar compounds in organic electronics and solar cell technology (Zhou et al., 2010).
Synthetic Applications
- Generation of Diverse Libraries: The use of thiophenyl and pyrrol-1-yl derivatives in alkylation and ring closure reactions to generate structurally diverse libraries underscores the potential of similar compounds in medicinal chemistry and drug discovery processes (Roman, 2013).
Mechanism of Action
Target of Action
The compound 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The interaction between this compound and its targets results in the inhibition of the interaction between GATA3 and SOX4 . This significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation .
Biochemical Pathways
The compound this compound affects the GATA3-SOX4 pathway . The downstream effects include the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the action of this compound include the suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines .
properties
IUPAC Name |
5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8-3-4-9(2)17(8)11-5-6-18-13(11)10-7-12(14)16-15-10/h3-7H,1-2H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKBTMNWUNIAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC(=NN3)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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